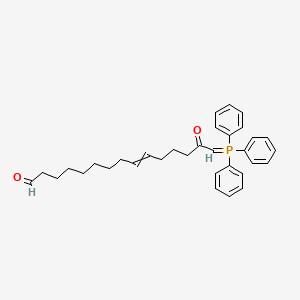![molecular formula C15H24 B14370213 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene CAS No. 94516-89-9](/img/structure/B14370213.png)
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of two tert-butyl groups, which contribute to its steric hindrance and influence its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, where reagents such as halogens or sulfonyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through steric hindrance and electronic effects. The tert-butyl groups create a bulky environment that influences the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic reactions, where the compound can act as a substrate or inhibitor depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetra-tert-butylbicyclo[4.1.0]hepta-2,4-diene: Similar in structure but with additional tert-butyl groups, leading to different steric and electronic properties.
2,4-Di-tert-butylphenol: Shares the tert-butyl groups but has a different core structure, resulting in distinct chemical behavior.
Uniqueness
2,4-Di-tert-butylbicyclo[410]hepta-2,4-diene is unique due to its bicyclic structure and the specific positioning of the tert-butyl groups
Propiedades
Número CAS |
94516-89-9 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
2,4-ditert-butylbicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C15H24/c1-14(2,3)11-7-10-8-12(10)13(9-11)15(4,5)6/h7,9-10,12H,8H2,1-6H3 |
Clave InChI |
XUCSRGUMKVPMRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2CC2C(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
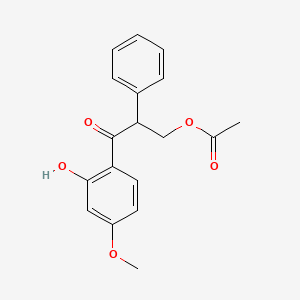
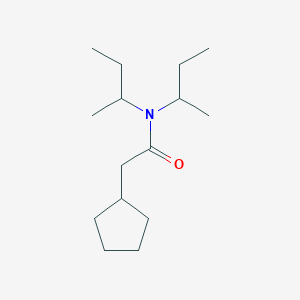
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
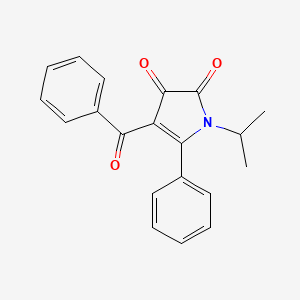
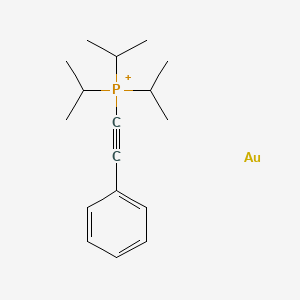
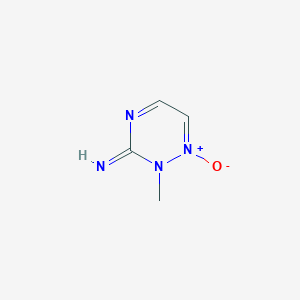
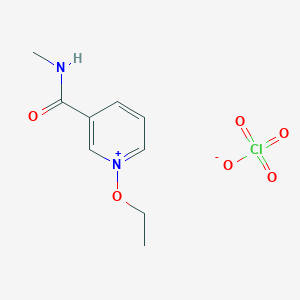
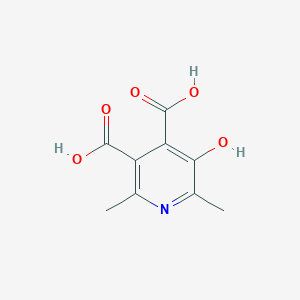
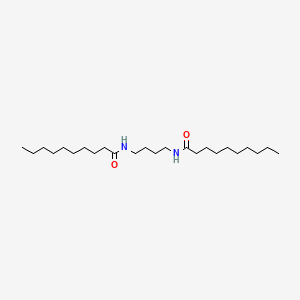
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
